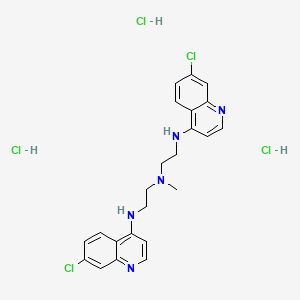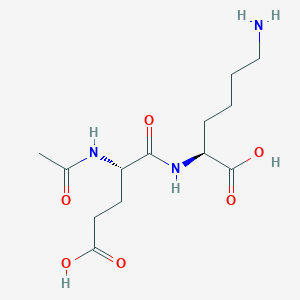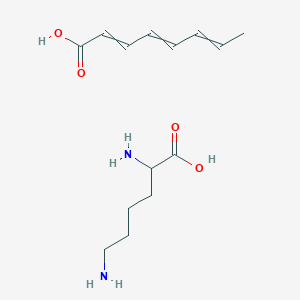
Mal-PEG5-PFP
Übersicht
Beschreibung
Mal-PEG5-PFP, also known as Maleimide-PEG5-Pentafluorophenyl ester, is a compound that serves as a polyethylene glycol (PEG) linker. It contains both maleimide and pentafluorophenyl (PFP) ester moieties. Maleimides are thiol-reactive and form stable thioether bonds with sulfhydryl groups, while PFP esters are amine-reactive and less prone to hydrolysis compared to other esters . The PEG linker enhances the water solubility of the compound, making it useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Mal-PEG5-PFP is widely used in scientific research due to its versatile reactivity and solubility properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of biocompatible materials and surface modifications.
Wirkmechanismus
Target of Action
Mal-PEG5-PFP is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be bound by the two different ligands it contains . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the target proteins. Specifically, PROTACs like this compound exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to both an E3 ubiquitin ligase and a target protein, this compound facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . This process can affect downstream effects depending on the function of the degraded protein.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the identity and function of the target protein.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the maleimide moieties in this compound are thiol-reactive and react between pH 6.5 and 7.5 to form thiolester bonds . Additionally, PFP moieties are amine-reactive and are less susceptible to undergo hydrolysis . These properties can influence the compound’s action, efficacy, and stability in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG5-PFP typically involves the reaction of a PEG chain with maleimide and PFP ester groups. The PEG chain is first activated with a suitable leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophile like maleimide. The resulting intermediate is further reacted with pentafluorophenyl ester to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically produced in a moisture-free environment to prevent hydrolysis of the PFP ester .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG5-PFP undergoes several types of chemical reactions, including:
Substitution Reactions: The PFP ester reacts with primary and secondary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include primary amines, secondary amines, and thiols.
Conditions: Reactions typically occur at pH 6.5-7.5 for maleimide-thiol reactions and pH 7-9 for PFP ester-amine reactions
Major Products
Amide Bonds: Formed from the reaction of PFP ester with amines.
Thioether Bonds: Formed from the reaction of maleimide with thiols
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG-NHS ester: Contains a N-hydroxysuccinimide (NHS) ester instead of a PFP ester.
Mal-PEG-amine: Features an amine group instead of a PFP ester.
Mal-PEG-acid: Contains a carboxylic acid group instead of a PFP ester.
Uniqueness
Mal-PEG5-PFP is unique due to its combination of maleimide and PFP ester groups, which provide dual reactivity towards thiols and amines. This dual functionality, along with the hydrophilic PEG linker, enhances its versatility and solubility in aqueous media, making it particularly useful in bioconjugation and drug delivery applications .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F5NO9/c24-18-19(25)21(27)23(22(28)20(18)26)38-17(32)3-5-33-7-9-35-11-13-37-14-12-36-10-8-34-6-4-29-15(30)1-2-16(29)31/h1-2H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHYQSUANAJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F5NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)
